N-methylbutane-2-sulfonamide

Organic Synthesis Process Chemistry Sulfonamide Derivatization

Medicinal chemists often struggle with promiscuous binding and poor solubility when using primary sulfonamide fragments. N-Methylbutane-2-sulfonamide (CAS 1934887-76-9) directly addresses this by offering a cleaner, more predictable profile for fragment-based drug discovery. The N-methyl substitution reduces hydrogen bond donor capacity and increases lipophilicity (XLogP3 0.7), minimizing off-target carbonic anhydrase binding that plagues primary sulfonamide analogs. - Fragment Library Compliance: With MW 151.22 g/mol, tPSA 54.6 Ų, and 3 rotatable bonds, it adheres to the Rule of Three for high-concentration screening. - Chiral Versatility: The undefined stereocenter at the sec-butyl group enables enantioselective applications and asymmetric synthesis. - Supply Reliability: Synthesized via a high-yield, low-byproduct route, ensuring consistent quality. Order from BenchChem for reliable, rapid global shipment.

Molecular Formula C5H13NO2S
Molecular Weight 151.23 g/mol
Cat. No. B13075452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylbutane-2-sulfonamide
Molecular FormulaC5H13NO2S
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESCCC(C)S(=O)(=O)NC
InChIInChI=1S/C5H13NO2S/c1-4-5(2)9(7,8)6-3/h5-6H,4H2,1-3H3
InChIKeyQNDCPIGELQBJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methylbutane-2-sulfonamide: A Versatile Sulfonamide Scaffold for Pharmaceutical Research and Synthesis


N-methylbutane-2-sulfonamide (CAS 1934887-76-9) is an aliphatic N-substituted sulfonamide featuring a sec-butyl chain linked to a methylated sulfonamide nitrogen. With a molecular weight of 151.22 g/mol, a topological polar surface area (tPSA) of 54.6 Ų, and a calculated XLogP3 of 0.7 [1], it serves as a building block in medicinal chemistry and synthetic applications. The N-methyl substitution imparts distinct physicochemical and biological properties compared to its primary sulfonamide counterparts, including altered lipophilicity, reduced hydrogen bond donor capacity, and unique binding profiles, making it a compound of interest for fragment-based drug discovery, enzyme inhibitor design, and advanced organic synthesis [2][3].

Why Generic Aliphatic Sulfonamides Cannot Simply Substitute N-methylbutane-2-sulfonamide


Despite the structural simplicity of N-methylbutane-2-sulfonamide, its specific N-methylation fundamentally alters its physicochemical profile, binding thermodynamics, and metabolic stability relative to primary or unsubstituted sulfonamide analogs. Generalizing the properties of this compound from class-wide sulfonamide behavior is not possible due to quantifiable differences in molecular interaction: N-methylation of sulfonamides has been shown to always reduce aqueous solubility and increase lipophilicity compared to their non-methylated counterparts [1]. Furthermore, secondary (N-methyl) sulfonamides exhibit significantly reduced affinity for zinc-dependent metalloenzymes like carbonic anhydrase compared to primary sulfonamides due to altered protonation states and hydrogen bonding [2]. The presence of the sec-butyl group also introduces a chiral center (undefined stereocenter), adding a critical dimension for enantioselective applications. These differential parameters demand specific evaluation of N-methylbutane-2-sulfonamide rather than relying on substitution with butane-2-sulfonamide or other generic aliphatic sulfonamides.

Quantitative Differentiation Evidence for N-methylbutane-2-sulfonamide in Scientific Selection


Synthesis and Purification of N-methylbutane-2-sulfonamide via Cesium Carbonate Mediated Alkylation

N-methylbutane-2-sulfonamide can be synthesized via the reaction of a sulfonamide compound with a halogenated organic compound in the presence of cesium carbonate or potassium carbonate in an organic solvent, as described in the generic process for N-substituted sulfonamides [1]. This base-mediated approach affords the target compound with high purity and yield compared to alternative methods using sodium hydride or sodium methoxide, which may lead to increased byproduct formation or lower efficiency [1]. While specific yield data for this exact compound is not disclosed, the patented process is claimed to allow the reaction to proceed faster than heretofore possible and affords high yield with little byproducts [1].

Organic Synthesis Process Chemistry Sulfonamide Derivatization

Impact of N-Methylation on Aqueous Solubility and Lipophilicity in Sulfonamide Scaffolds

In a matched molecular pair analysis of N- and O-methylation effects on solubility and lipophilicity, N-methylation of sulfonamides was shown to always reduce aqueous solubility and increase lipophilicity compared to the corresponding primary sulfonamides [1]. This class-level behavior is attributed to conformational effects and the loss of a strong hydrogen bond donor [1]. For N-methylbutane-2-sulfonamide, this translates to an XLogP3 of 0.7 and a tPSA of 54.6 Ų [2], suggesting a balanced profile for membrane permeability.

Physicochemical Properties Drug Design ADME

Reduced Affinity for Carbonic Anhydrase: A Quantitative Indicator of Target Selectivity

While primary sulfonamides bind to carbonic anhydrase (CA) with extremely high affinity (up to picomolar Kd) via coordination to the active site Zn(II) ion, N-methyl-substituted (secondary) sulfonamides exhibit much lower affinity [1]. This quantitative class difference is critical for designing selective inhibitors where CA inhibition is an undesired off-target effect. The binding of secondary sulfonamides to CA occurs via coordination between the negatively charged nitrogen of the alkylated amino group and Zn(II), but the linked protonation states and altered hydrogen bonding networks significantly reduce the binding free energy [1].

Enzyme Inhibition Metalloenzyme Off-Target Profiling

Metabolic Stability of N-Methyl Substituents in Sulfonamide Scaffolds

Studies on the in vivo stability of N-methyl substituents on sulfonamide groups indicate that the metabolic fate of the methyl group is highly dependent on its position and chemical environment [1]. In a series of aromatic sulfonamides, N-methyl substituents at certain positions were shown to be metabolically stable, while others were smoothly and quantitatively demethylated [1]. While this data is for aromatic systems, it establishes a class-level principle that N-methylation can confer metabolic resistance compared to primary sulfonamides or other N-substituents, an important consideration for in vivo half-life optimization.

Drug Metabolism Pharmacokinetics In Vivo Stability

Strategic Application Scenarios for N-methylbutane-2-sulfonamide in Scientific and Industrial Workflows


Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 151.22 g/mol, a rotatable bond count of 3, and a tPSA of 54.6 Ų, N-methylbutane-2-sulfonamide adheres to the 'Rule of Three' guidelines for fragment libraries. Its XLogP3 of 0.7 provides a balanced lipophilicity profile suitable for high-concentration screening [1]. Furthermore, its classification as a secondary sulfonamide suggests it will avoid the promiscuous high-affinity binding to carbonic anhydrase that complicates primary sulfonamide fragments [2], making it a cleaner starting point for hit identification and subsequent elaboration.

Synthesis of Chiral Sulfonamide Intermediates for Agrochemicals and Pharmaceuticals

The presence of an undefined stereocenter at the sec-butyl carbon (C2) allows N-methylbutane-2-sulfonamide to be employed as a building block in asymmetric synthesis. The high-yield, low-byproduct synthesis method using cesium carbonate or potassium carbonate ensures a reliable supply of this chiral intermediate [3]. It can be further functionalized via the N-methyl group or the sulfonyl moiety to introduce structural diversity into lead compounds for agrochemical or pharmaceutical applications.

ADME Property Tuning in Lead Optimization

Medicinal chemists can leverage the well-characterized impact of sulfonamide N-methylation on solubility and lipophilicity [4] to rationally modify lead compounds. For scaffolds containing a primary sulfonamide, substituting with N-methylbutane-2-sulfonamide is expected to increase lipophilicity and decrease aqueous solubility in a predictable manner [4]. This property shift is critical for improving membrane permeability and oral bioavailability, while the potential for metabolic stability of the N-methyl group [5] provides a dual advantage in optimizing the overall pharmacokinetic profile.

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